N-cycloheptyl-4-(propanoylamino)benzamide
Overview
Description
N-cycloheptyl-4-(propanoylamino)benzamide is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a propionylamino group attached to the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(propanoylamino)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cycloheptyl-4-(propanoylamino)benzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally exert their effects by interacting with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cycloheptyl-4-(propanoylamino)benzamide include other benzamide derivatives such as:
- This compound
- N-cycloheptyl-4-(acetylamino)benzamide
Uniqueness
This compound is unique due to its specific structural features, such as the cycloheptyl group and the propionylamino group, which may confer distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
N-cycloheptyl-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-16(20)18-15-11-9-13(10-12-15)17(21)19-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNQGMGFIBIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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